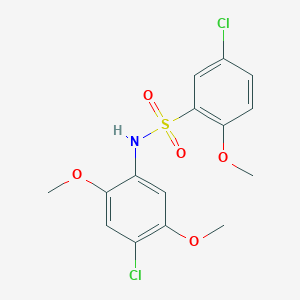
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide, also known as 25CN-NBOH, is a potent and selective agonist for the serotonin 2A receptor (5-HT2A). This compound has gained significant attention in the scientific community due to its potential use as a research tool for studying the role of 5-HT2A receptors in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide is primarily used as a research tool to study the role of 5-HT2A receptors in various physiological and pathological processes. This compound has been shown to have high affinity and selectivity for 5-HT2A receptors, making it an ideal tool for studying the functions of these receptors. Some of the research applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Studying the role of 5-HT2A receptors in the regulation of mood, cognition, and perception.
2. Investigating the involvement of 5-HT2A receptors in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
3. Examining the effects of 5-HT2A receptor agonists on neuronal activity and synaptic plasticity.
Wirkmechanismus
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide acts as a potent and selective agonist for the 5-HT2A receptor. The activation of these receptors leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the phospholipase A2 (PLA2) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways ultimately lead to the modulation of neuronal activity and synaptic plasticity, which are thought to underlie the physiological and pathological effects of 5-HT2A receptor activation.
Biochemical and Physiological Effects:
The activation of 5-HT2A receptors by 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. Some of the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide include:
1. Modulation of neuronal activity and synaptic plasticity.
2. Regulation of mood, cognition, and perception.
3. Induction of hallucinations and altered states of consciousness.
4. Regulation of circadian rhythms and sleep-wake cycles.
5. Involvement in the pathophysiology of psychiatric disorders such as schizophrenia, depression, and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide as a research tool is its high affinity and selectivity for the 5-HT2A receptor. This makes it an ideal tool for studying the functions of these receptors in various physiological and pathological processes. However, there are also some limitations to using 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments. One of the main limitations is the potential for off-target effects, as this compound may also interact with other receptors and signaling pathways. Additionally, the use of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide in lab experiments may be limited by its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for research on 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. Some of these directions include:
1. Investigating the potential therapeutic applications of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide for the treatment of psychiatric disorders such as schizophrenia, depression, and anxiety.
2. Studying the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on neuronal activity and synaptic plasticity in different brain regions.
3. Examining the role of 5-HT2A receptors in the regulation of circadian rhythms and sleep-wake cycles.
4. Developing new and more selective agonists and antagonists for the 5-HT2A receptor.
5. Investigating the effects of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide on other signaling pathways and receptors to better understand its potential off-target effects.
Synthesemethoden
The synthesis of 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide involves the reaction of 2-methoxybenzenesulfonyl chloride with 4-chloro-2,5-dimethoxyaniline to form 4-chloro-2,5-dimethoxy-N-(2-methoxyphenyl)benzenesulfonamide. This intermediate is then reacted with 5-chloro-2-aminobenzonitrile to form 5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide. The final product is obtained by purification through recrystallization.
Eigenschaften
Produktname |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
|---|---|
Molekularformel |
C15H15Cl2NO5S |
Molekulargewicht |
392.3 g/mol |
IUPAC-Name |
5-chloro-N-(4-chloro-2,5-dimethoxyphenyl)-2-methoxybenzenesulfonamide |
InChI |
InChI=1S/C15H15Cl2NO5S/c1-21-12-5-4-9(16)6-15(12)24(19,20)18-11-8-13(22-2)10(17)7-14(11)23-3/h4-8,18H,1-3H3 |
InChI-Schlüssel |
MGTGIFJOEISJCJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 4-{[(4-methoxyphenyl)sulfonyl]oxy}benzoate](/img/structure/B288697.png)



![2-Methyl-1-({5-[(2-methyl-1-piperidinyl)sulfonyl]-1-naphthyl}sulfonyl)piperidine](/img/structure/B288715.png)
![3-{[4-(2,6-dimethylphenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B288717.png)

![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B288720.png)
![Ethyl 4-[(5-{[4-(ethoxycarbonyl)-1-piperazinyl]sulfonyl}-1-naphthyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B288726.png)



![4-[(2,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288736.png)
![4-[(3,5-Dichloroanilino)carbonyl]isophthalic acid](/img/structure/B288737.png)